N-benzyl-3-(2,4-dichlorophenyl)acrylamide
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Overview
Description
N-benzyl-3-(2,4-dichlorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has a molecular weight of 346.22 g/mol. In
Mechanism of Action
The mechanism of action of N-benzyl-3-(2,4-dichlorophenyl)acrylamide varies depending on its application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
In biochemistry, N-benzyl-3-(2,4-dichlorophenyl)acrylamide binds to the SH3 domain of Grb2, disrupting its interaction with other proteins and altering downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-(2,4-dichlorophenyl)acrylamide vary depending on its application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In material science, it has been explored as a potential monomer for the synthesis of polymers with unique properties.
Advantages and Limitations for Lab Experiments
The advantages of N-benzyl-3-(2,4-dichlorophenyl)acrylamide for lab experiments include its potential as a tool for studying protein-protein interactions and its potential applications in medicinal chemistry and material science. However, its limitations include its toxicity and the need for careful handling and disposal.
Future Directions
There are numerous future directions for the study of N-benzyl-3-(2,4-dichlorophenyl)acrylamide. In medicinal chemistry, further studies are needed to explore its potential as an antitumor and anti-inflammatory agent. In biochemistry, more research is needed to understand the molecular mechanisms of its interaction with Grb2 and its effects on downstream signaling pathways. In material science, future studies could explore its potential as a monomer for the synthesis of polymers with unique properties. Additionally, further research is needed to explore the potential toxicity and environmental impact of this compound.
Synthesis Methods
The synthesis of N-benzyl-3-(2,4-dichlorophenyl)acrylamide is a multi-step process that involves the reaction of benzylamine and 2,4-dichlorophenylacetic acid to form benzyl 2,4-dichlorophenylacetate. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form N-benzyl-3-(2,4-dichlorophenyl)acrylamide. The purity of the compound can be improved through recrystallization from ethanol.
Scientific Research Applications
N-benzyl-3-(2,4-dichlorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results as a potential antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been explored as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In biochemistry, N-benzyl-3-(2,4-dichlorophenyl)acrylamide has been used as a tool for studying protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which plays a critical role in cell signaling pathways. This interaction has been used to study the molecular mechanisms of Grb2-mediated signaling.
In material science, N-benzyl-3-(2,4-dichlorophenyl)acrylamide has been explored as a potential monomer for the synthesis of polymers with unique properties, such as high thermal stability and optical properties.
properties
IUPAC Name |
(E)-N-benzyl-3-(2,4-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-8-6-13(15(18)10-14)7-9-16(20)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISXFRROZUGTSZ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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